molecular formula C11H14N6 B14010925 2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine CAS No. 36818-26-5

2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine

Cat. No.: B14010925
CAS No.: 36818-26-5
M. Wt: 230.27 g/mol
InChI Key: YPPGOHUTFVUGDR-UHFFFAOYSA-N
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Description

2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with pyridine and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms with amine groups. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

36818-26-5

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

2-N,2-N,4-N-trimethyl-6-pyridin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H14N6/c1-12-10-14-9(8-4-6-13-7-5-8)15-11(16-10)17(2)3/h4-7H,1-3H3,(H,12,14,15,16)

InChI Key

YPPGOHUTFVUGDR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)C2=CC=NC=C2)N(C)C

Origin of Product

United States

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